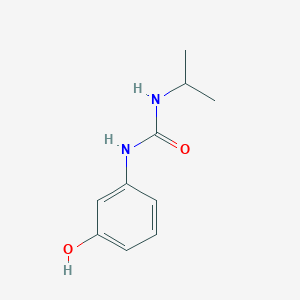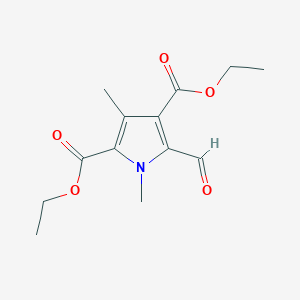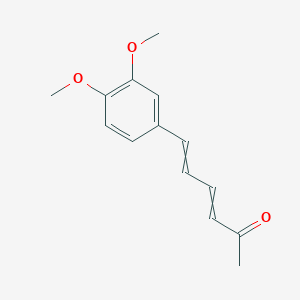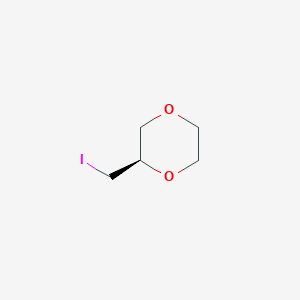
(R)-2-(Iodomethyl)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Iodomethyl)-1,4-dioxane is an organic compound with a unique structure featuring an iodomethyl group attached to a 1,4-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Iodomethyl)-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of ®-2-(Hydroxymethyl)-1,4-dioxane with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-(Iodomethyl)-1,4-dioxane may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Iodomethyl)-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield ®-2-(Azidomethyl)-1,4-dioxane, while reduction with sodium borohydride would produce ®-2-(Methyl)-1,4-dioxane.
Aplicaciones Científicas De Investigación
®-2-(Iodomethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-2-(Iodomethyl)-1,4-dioxane involves its reactivity with various biological molecules. The iodomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. This reactivity makes it a useful tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Iodomethyl)-1,4-dioxane: The enantiomer of ®-2-(Iodomethyl)-1,4-dioxane with similar chemical properties but different biological activity.
2-(Bromomethyl)-1,4-dioxane: A bromine analog with similar reactivity but different reactivity profiles due to the difference in halogen.
2-(Chloromethyl)-1,4-dioxane: A chlorine analog with distinct reactivity and applications.
Uniqueness
®-2-(Iodomethyl)-1,4-dioxane is unique due to its specific stereochemistry and the presence of the iodomethyl group, which imparts distinct reactivity and potential applications in synthesis and research. Its ability to form covalent bonds with biological molecules makes it particularly valuable in biochemical studies.
Propiedades
Fórmula molecular |
C5H9IO2 |
|---|---|
Peso molecular |
228.03 g/mol |
Nombre IUPAC |
(2R)-2-(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m0/s1 |
Clave InChI |
WWQGIZUTLRNTBG-YFKPBYRVSA-N |
SMILES isomérico |
C1CO[C@H](CO1)CI |
SMILES canónico |
C1COC(CO1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
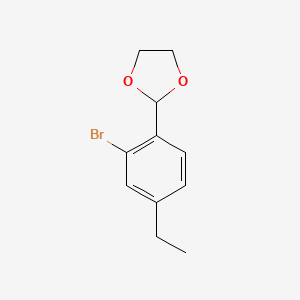
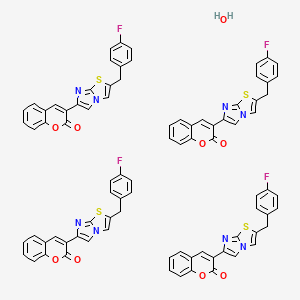
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
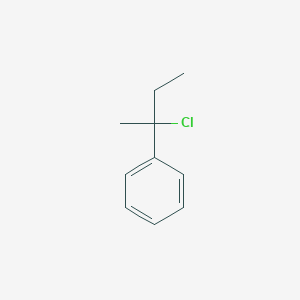
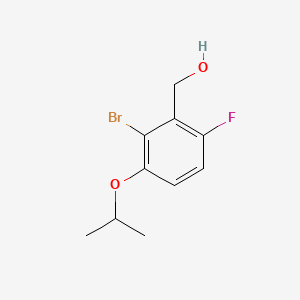
![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
